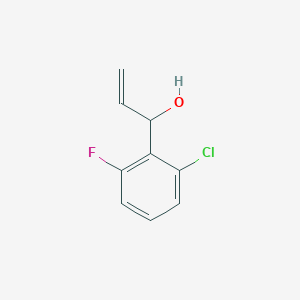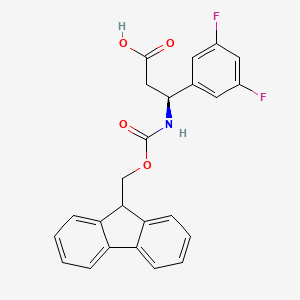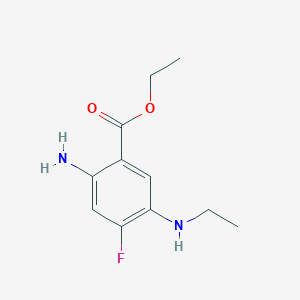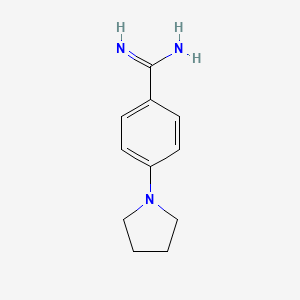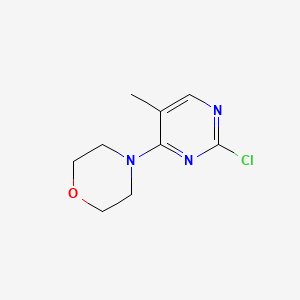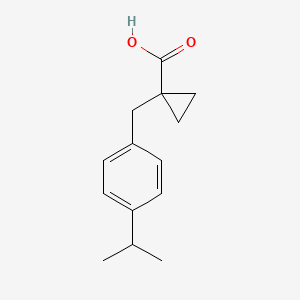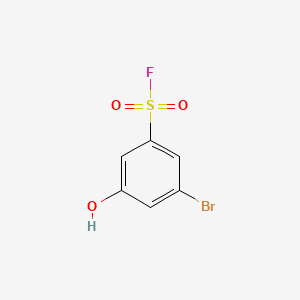
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethyl)-3-methylbenzene, 1-(2-cyanoethyl)-3-methylbenzene, and 1-(2-aminoethyl)-3-methylbenzene.
Oxidation Reactions: Products include 1-(2-ethoxyethyl)-3-methylbenzaldehyde and 1-(2-ethoxyethyl)-3-methylbenzoic acid.
Reduction Reactions: Products include 1-(2-ethoxyethyl)-3-methylbenzyl alcohol and 1-(2-ethoxyethyl)-3-methylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group, making the compound reactive towards nucleophiles. The ethoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromoethyl)-3-methylbenzene: Similar structure but lacks the ethoxy group.
1-(2-Chloro-1-ethoxyethyl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-1-ethoxyethyl)-4-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene is unique due to the presence of both a bromoethoxyethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-(2-bromo-1-ethoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-3-13-11(8-12)10-6-4-5-9(2)7-10/h4-7,11H,3,8H2,1-2H3 |
Clave InChI |
OJTBKKFESSQWLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CBr)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


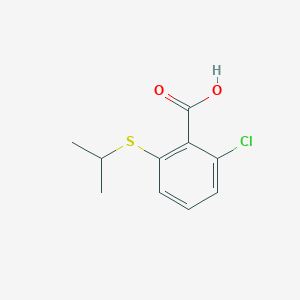
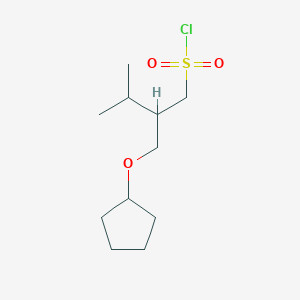
![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)

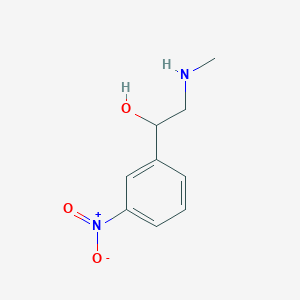
![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
